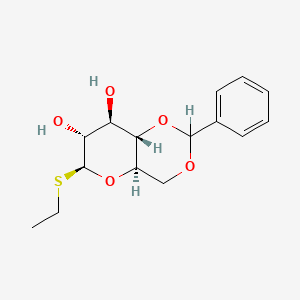

Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside is a chemical compound that has garnered significant attention in the field of biomedicine. It is particularly noted for its role in the synthesis of innovative pharmaceuticals aimed at treating specific diseases.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside typically involves the protection of the hydroxyl groups on the glucopyranoside ring, followed by the introduction of the ethyl and benzylidene groups. The thioglucopyranoside moiety is introduced through a thioglycosylation reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve the desired product quality .

化学反応の分析

Substitution Reactions

EBDTG undergoes regioselective substitution at hydroxyl groups, enabling controlled derivatization. Acylation reactions are particularly well-documented:

Acylation with Octanoyl Chloride

-

Reagents/Conditions : Octanoyl chloride, pyridine, -5°C → RT, 6–24 hours .

-

Outcome : Selective 2-O-octanoylation with 76% yield, confirmed by TLC (CH₃OH:CHCl₃, 1:14, R<sub>f</sub> = 0.52) .

-

Application : Acylated derivatives exhibit antibacterial activity against pathogens like E. coli and S. aureus .

Levulinoylation

-

Reagents/Conditions : Levulinic acid derivatives, custom synthesis .

-

Outcome : Introduces levulinoyl groups at the 2-O position, enabling further modifications (e.g., fluorination or methylation) .

Glycosylation Reactions

EBDTG serves as a glycosyl donor in oligosaccharide synthesis, with stereoselectivity governed by its protecting groups and reaction mechanisms:

Mechanism of Glycosylation

-

Key Intermediate : Glycosyl triflate forms a contact ion pair (CIP) and solvent-separated ion pair (SSIP), dictating stereochemistry .

-

β-Selectivity : In mannopyranosides, CIP formation dominates, favoring β-glycosides. For glucopyranosides (e.g., EBDTG), SSIP prevalence leads to α-selectivity .

Experimental Observations

| Donor Type | Anomeric Configuration | Selectivity | Key Factor |

|---|---|---|---|

| EBDTG (gluco) | α | High | SSIP stabilization via 4,6-O-benzylidene |

| Mannopyranosyl triflate | β | High | CIP dominance due to torsional strain |

Stability and Degradation

-

Acid Sensitivity : The thioglycosidic bond cleaves under acidic conditions, generating reactive glycosyl cations for further coupling .

-

Thermal Stability : Decomposition observed at ~0°C for fluorinated analogs, attributed to electron-withdrawing effects destabilizing intermediates .

Comparative Reactivity with Analogs

EBDTG’s reactivity differs from structurally related compounds:

Research Advancements

Recent studies highlight:

科学的研究の応用

Chemical Structure and Synthesis

Ethyl 4,6-O-benzylidene-β-D-thioglucopyranoside has the molecular formula C15H20O5S. The compound features a thiol group, which enhances its reactivity and distinguishes it from other glycosides. The synthesis of this compound typically involves the following steps:

- Dissolve ethyl β-D-thioglucopyranoside in dry dimethylformamide (DMF).

- Add benzaldehyde and an acid catalyst (e.g., camphor-10-sulfonic acid).

- Heat the mixture at 50°C for several hours.

- Neutralize and extract with ethyl acetate.

- Purify via silica gel column chromatography.

This synthetic pathway allows for the production of a compound that can serve as a versatile building block in oligosaccharide synthesis and other complex carbohydrate structures.

Enzyme Modulation

One of the most significant applications of ethyl 4,6-O-benzylidene-β-D-thioglucopyranoside is its ability to modulate the activity of glycosyltransferases, enzymes crucial for carbohydrate metabolism. The presence of the thiol group enables the compound to form reversible covalent bonds with enzyme active sites, thereby influencing their activity. This interaction suggests potential utility in drug design aimed at glycosylation-related diseases.

Antimicrobial Properties

Recent studies have indicated that derivatives of ethyl 4,6-O-benzylidene-β-D-thioglucopyranoside exhibit notable antimicrobial activities against various bacterial and fungal strains. For instance, compounds derived from this structure have been tested against human pathogenic bacteria, showing significant inhibition zones compared to standard antibiotics . This highlights its potential as a therapeutic agent in treating infections caused by resistant pathogens.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of synthesized derivatives of ethyl 4,6-O-benzylidene-β-D-thioglucopyranoside, compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited better efficacy than standard antibiotics like azithromycin, suggesting their potential use in clinical settings .

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Methyl group instead of ethyl | Used primarily for different synthetic pathways |

| Ethyl 4,6-O-benzylidene-β-D-thiogalactopyranoside | Galactose instead of glucose | Exhibits different biological activities |

| Ethyl 4-O-benzylidene-β-D-glucopyranoside | Lacks the thiol group | More commonly used in general glycoside synthesis |

Case Study 2: Drug Design Applications

The compound's ability to interact with glycosyltransferases has led researchers to explore its potential in drug design for conditions related to carbohydrate metabolism disorders. By modifying the structure of ethyl 4,6-O-benzylidene-β-D-thioglucopyranoside, scientists aim to develop targeted therapies that can effectively modulate enzyme activity without causing adverse effects on normal cellular functions .

作用機序

The mechanism of action of Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

類似化合物との比較

Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside is unique due to its specific structural features and reactivity. Similar compounds include:

Ethyl 4,6-O-benzylidene-b-D-galactopyranoside: Differing in the sugar moiety.

Ethyl 4,6-O-benzylidene-b-D-mannopyranoside: Another variant with a different sugar component.

Ethyl 4,6-O-benzylidene-b-D-glucopyranoside: Lacking the thioglucopyranoside moiety.

These compounds share some similarities in their chemical behavior but differ in their specific applications and reactivity profiles.

生物活性

Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside (EBDTG) is a compound of significant interest in the field of biochemistry and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Overview of this compound

EBDTG is a derivative of thioglucopyranoside that exhibits a range of biochemical properties. It is primarily recognized for its role as an intermediate in the synthesis of anti-neoplastic compounds, which are crucial in cancer treatment. The compound's structure allows it to interact with various enzymes and proteins, making it a valuable subject for research in drug development and synthetic carbohydrate chemistry.

EBDTG functions through several biochemical pathways:

- Enzyme Interaction : It interacts with specific enzymes, influencing their activity and stability. This interaction often leads to the formation of new chiral centers, which are essential for the biological activity of resultant compounds.

- Synthesis Intermediary : EBDTG serves as an indispensable intermediary in the fabrication of potential anti-cancer agents. Its ability to undergo various chemical transformations enhances its utility in synthetic applications.

Biological Activities

Research has demonstrated that EBDTG exhibits several biological activities:

- Antineoplastic Properties : Studies indicate that EBDTG derivatives can inhibit tumor growth and induce apoptosis in cancer cells. These effects are attributed to its ability to disrupt cellular processes critical for cancer cell survival .

- Antimicrobial Activity : EBDTG has shown promise in exhibiting antimicrobial properties against various pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, highlighting its potential as a therapeutic agent .

Case Studies

- Anticancer Activity : A study published in the Bulletin of the Chemical Society of Japan investigated the effects of EBDTG on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting dose-dependent antitumor activity .

- Antimicrobial Testing : In another study, EBDTG was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Data Table: Biological Activities of EBDTG

| Activity Type | Test Organism/Cell Line | Concentration (µM) | Result |

|---|---|---|---|

| Anticancer Activity | Human breast cancer cells (MCF-7) | 50 | 60% cell viability reduction |

| Antimicrobial Activity | Staphylococcus aureus | 100 | Zone of inhibition: 15 mm |

| Antimicrobial Activity | Escherichia coli | 100 | Zone of inhibition: 12 mm |

Chemical Reactions Involving EBDTG

EBDTG undergoes various chemical reactions that enhance its biological activity:

- Oxidation : Converts thioglucopyranoside moiety to sulfoxides or sulfones, potentially increasing its reactivity with biological targets.

- Reduction : Reduces the benzylidene group to a benzyl group, which may alter its pharmacokinetic properties .

- Substitution Reactions : Can undergo nucleophilic substitutions at the thioglucopyranoside moiety, allowing for the introduction of diverse functional groups that may enhance biological activity.

特性

IUPAC Name |

(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5S/c1-2-21-15-12(17)11(16)13-10(19-15)8-18-14(20-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13-,14?,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMMDHDGIYADCQ-BWTKQZKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。